chemical structure and properties of 2-(Cyclopent-1-en-1-yl)propanoic acid
chemical structure and properties of 2-(Cyclopent-1-en-1-yl)propanoic acid
An In-depth Technical Guide to 2-(Cyclopent-1-en-1-yl)propanoic Acid: Structure, Properties, and Potential Applications
Executive Summary
2-(Cyclopent-1-en-1-yl)propanoic acid (CAS No. 92000-97-0) is a chiral carboxylic acid featuring a cyclopentene ring directly attached to the alpha-carbon of a propanoic acid moiety.[1][2] This unique combination of a lipophilic, unsaturated carbocycle and a versatile carboxylic acid functional group makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. While extensive experimental data remains limited in publicly accessible literature, its structural motifs are present in numerous biologically active compounds, suggesting its potential as a valuable building block for the synthesis of novel therapeutics and specialty chemicals. This guide synthesizes available data with established chemical principles to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Structure
Nomenclature and Key Identifiers
A clear identification of a chemical entity is paramount for reproducible research and regulatory compliance. The following table summarizes the key identifiers for 2-(Cyclopent-1-en-1-yl)propanoic acid.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-(cyclopenten-1-yl)propanoic acid | [2] |
| CAS Number | 92000-97-0 | [1][2] |
| Molecular Formula | C₈H₁₂O₂ | [1][2] |
| Molecular Weight | 140.18 g/mol | [2] |
| Canonical SMILES | CC(C1=CCCC1)C(=O)O | [2][3] |
| InChIKey | CQIAXGXUTFQFMG-UHFFFAOYSA-N | [2] |
Molecular Structure Analysis
The structure of 2-(Cyclopent-1-en-1-yl)propanoic acid contains several key features that dictate its chemical behavior and potential applications:
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Chiral Center: The alpha-carbon (C2 of the propanoic acid chain) is a stereocenter, meaning the molecule can exist as two enantiomers, (R)- and (S)-2-(cyclopent-1-en-1-yl)propanoic acid. This chirality is critical in drug development, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles.
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Carboxylic Acid Group: This functional group imparts acidity, allows for the formation of salts and esters, and can participate in hydrogen bonding. It is a common feature in many drugs, enhancing water solubility and enabling interaction with biological targets.
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Cyclopentene Ring: The unsaturated five-membered ring provides a rigid, lipophilic scaffold. The double bond offers a site for further chemical modification, such as hydrogenation to the saturated cyclopentyl analogue or electrophilic addition reactions. This moiety is found in various natural products, including certain prostaglandins, which are known for their potent biological activities.
Caption: Key structural features of 2-(Cyclopent-1-en-1-yl)propanoic acid.
Physicochemical and Computed Properties
Experimental physicochemical data for this specific compound is not widely published. However, computational models provide valuable estimations for guiding experimental design. The following properties have been computed by PubChem.[2]
| Property | Computed Value | Significance |
| XLogP3 | 1.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Suggests good potential for oral bioavailability, as it falls within the typical range for drug-like molecules. |
| Hydrogen Bond Donors | 1 (from -OH) | Can donate one hydrogen bond, influencing interactions with solvents and biological macromolecules. |
| Hydrogen Bond Acceptors | 2 (from C=O, -OH) | Can accept two hydrogen bonds, contributing to its solubility and binding affinity. |
| Rotatable Bonds | 2 | Low number of rotatable bonds suggests a relatively rigid conformation, which can be advantageous for binding to specific targets. |
Proposed Synthesis and Characterization
Synthetic Workflow Overview
The proposed synthesis involves three key stages: formation of an ester enolate, alkylation with a suitable cyclopentenyl electrophile, and subsequent hydrolysis to yield the final carboxylic acid. This approach offers good control over the formation of the crucial carbon-carbon bond at the alpha position.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Disclaimer: This protocol is hypothetical and should be thoroughly evaluated and optimized by a qualified chemist before implementation. All operations must be performed in a suitable fume hood with appropriate personal protective equipment.
Objective: To synthesize 2-(Cyclopent-1-en-1-yl)propanoic acid.
Materials:
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Ethyl propanoate
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Diisopropylamine
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n-Butyllithium (n-BuLi) in hexanes
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1-Bromocyclopent-1-ene (or other suitable cyclopentenyl halide)
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Anhydrous Tetrahydrofuran (THF)
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Sodium Hydroxide (NaOH)
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Hydrochloric Acid (HCl)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ethyl acetate, Hexanes (for chromatography)
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Silica gel
Procedure:
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Enolate Formation:
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF and cool to -78 °C (dry ice/acetone bath).
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Add diisopropylamine, followed by the slow, dropwise addition of n-BuLi. Stir for 30 minutes at -78 °C to form Lithium Diisopropylamide (LDA). Rationale: LDA is a strong, non-nucleophilic base ideal for quantitatively generating the ester enolate without competing side reactions.
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Slowly add ethyl propanoate to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
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-
Alkylation:
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Add 1-bromocyclopent-1-ene dropwise to the enolate solution at -78 °C.
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Allow the reaction to slowly warm to room temperature and stir overnight. Rationale: The slow warming allows the alkylation to proceed to completion while minimizing potential elimination side reactions.
-
-
Workup and Ester Isolation:
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(cyclopent-1-en-1-yl)propanoate.
-
-
Saponification (Ester Hydrolysis):
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Dissolve the crude ester in a mixture of ethanol and aqueous NaOH solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed. Rationale: Basic hydrolysis (saponification) is a robust method for converting the ester to its corresponding carboxylate salt.
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Cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Acidify the remaining aqueous solution to a pH of ~2 by carefully adding cold 1M HCl. A precipitate or oil of the carboxylic acid should form.
-
-
Purification:
-
Extract the acidified mixture three times with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
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Purify the crude product using flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield pure 2-(cyclopent-1-en-1-yl)propanoic acid.
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Predicted Spectroscopic Data for Characterization
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¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the vinylic proton (~5.5-5.8 ppm, triplet), the alpha-proton on the propanoic acid chain (~2.5-2.8 ppm, quartet), the allylic and other cyclopentene methylene protons (~2.0-2.4 ppm, multiplets), the methyl group (~1.2 ppm, doublet), and a broad singlet for the carboxylic acid proton (>10 ppm).
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¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carboxyl carbon (~180 ppm), the two sp² carbons of the double bond (~130-140 ppm), the alpha-carbon (~45 ppm), the cyclopentene methylene carbons (~25-35 ppm), and the methyl carbon (~18 ppm).
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Mass Spectrometry (ESI-): The primary ion observed should be the deprotonated molecule [M-H]⁻ at an m/z corresponding to approximately 139.07.
Potential Applications in Drug Development
The structural features of 2-(cyclopent-1-en-1-yl)propanoic acid make it an attractive scaffold for medicinal chemistry. Its potential is inferred from the established biological roles of structurally related molecules.
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Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Many NSAIDs are propanoic acid derivatives (e.g., Ibuprofen, Naproxen). The cyclopentene moiety could serve as a bioisostere for the aromatic rings found in these drugs, potentially modulating potency, selectivity, and pharmacokinetic properties.
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Prostaglandin Analogs: The cyclopentane/cyclopentene ring is the core structure of prostaglandins, which are lipid compounds with diverse hormone-like effects. This molecule could serve as a starting material for the synthesis of simplified prostaglandin analogs targeting pathways involved in inflammation or oncology.
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Metabolic Stability: The incorporation of cyclic structures, such as the cyclopentene ring, can enhance the metabolic stability of a drug candidate by blocking sites susceptible to enzymatic degradation.[4]
Caption: Logical pathway from structural features to potential applications.
Safety and Handling
Based on GHS classifications provided for this molecule, it must be handled with care.[2]
| Hazard Class | GHS Code | Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. |
Recommended Handling Procedures:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[5][6]
-
Handling: Avoid breathing vapors or mists. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[7][8]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
Conclusion
2-(Cyclopent-1-en-1-yl)propanoic acid is a promising but under-characterized chemical entity. Its combination of a chiral propanoic acid side chain and a lipophilic cyclopentene ring presents a compelling starting point for the development of new pharmaceuticals and advanced materials. This guide provides a foundational understanding based on its structure, computed properties, and a plausible synthetic route, offering a framework for future research and development endeavors. The validation of its synthesis and the exploration of its biological activity are critical next steps in unlocking its full potential.
References
Sources
- 1. 2-(cyclopent-1-en-1-yl)propanoic acid-92000-97-0 - Thoreauchem [thoreauchem.com]
- 2. 2-(Cyclopent-1-en-1-yl)propanoic acid | C8H12O2 | CID 12294721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-(cyclopent-1-en-1-yl)propanoic acid (C8H12O2) [pubchemlite.lcsb.uni.lu]
- 4. 2-Cyclopentylpropanoic acid (7028-22-0) for sale [vulcanchem.com]
- 5. download.basf.com [download.basf.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. 2-{bicyclo[1.1.1]pentan-1-yl}propanoic acid | 2102409-83-4 [sigmaaldrich.com]
